Cas no 3534-99-4 (N-(2-phenylethyl)ethane-1,2-diamine)

N-(2-phenylethyl)ethane-1,2-diamine structure
3534-99-4 structure
Product Name:N-(2-phenylethyl)ethane-1,2-diamine
CAS No:3534-99-4
MF:C10H16N2
MW:164.247442245483
CID:920237
PubChem ID:410289
Update Time:2025-04-19

N-(2-phenylethyl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-phenylethyl)ethane-1,2-diamine
    • N'-(2-phenylethyl)ethane-1,2-diamine
    • (2-aminoethyl)(2-phenylethyl)amine
    • AC1L8YS6
    • CTK4H4338
    • N-Phenaethyl-aethylendiamin, Dihydrochlorid
    • N'-phenethylethane-1,2-diamine
    • N-PHENETHYLETHANE-1,2-DIAMINE
    • N-phenethyl-ethylenediamine, dihydrochloride
    • ST4125878
    • STK687829
    • SureCN3624033
    • 3534-99-4
    • SCHEMBL3624033
    • AB01325193-02
    • CPCHVLBDLZEKTD-UHFFFAOYSA-N
    • AKOS005600321
    • 3535-16-8
    • N'-phenethyl-ethane-1,2-diamine
    • N-(2-AMINOETHYL)-N-PHENETHYLAMINE
    • NCGC00330698-01
    • EN300-7795646
    • DS-012088
    • DTXSID00328438
    • Inchi: 1S/C10H16N2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9,11H2
    • InChI Key: CPCHVLBDLZEKTD-UHFFFAOYSA-N
    • SMILES: N(CCN)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.13148
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 98
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
  • LogP: 2.67060
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